molecular formula C7H11F3N2O4S B1517615 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate CAS No. 1000932-69-3

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Cat. No. B1517615
CAS RN: 1000932-69-3
M. Wt: 276.24 g/mol
InChI Key: VCJRRENNKCXIEN-UHFFFAOYSA-N
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Description

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate (or SulfamoylPiperidin-4-ylTrifluoroacetate, SPT) is a small molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of the piperidine group and can be used in a variety of biochemical and physiological studies. SPT has a number of advantages and limitations for laboratory experiments and is a valuable tool for researchers.

Scientific Research Applications

Cyclisation Catalyst

Trifluoromethanesulfonic (triflic) acid acts as an effective catalyst for inducing cyclisation of homoallylic sulfonamides to give pyrrolidines, demonstrating preference for forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation. This showcases the potential of triflic acid in facilitating the synthesis of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Sequential Oxidation/Cycloaddition Reactions

Trifluoroacetic acid (TFA)-mediated cascade oxidation/1,3-dipolar cycloaddition reaction of stabilized pyridinium salts with dimethyl sulfoxide (DMSO) has been developed, showcasing DMSO acting as a one-carbon source. This method provides an efficient and direct synthesis of various indolizine derivatives, indicating TFA's role in facilitating transition-metal-free reactions (Shu et al., 2019).

Sulfonate Protecting Group in Synthesis

A sulfonate protecting group resistant to nucleophilic attack yet readily removed with TFA has been reported. This approach improved the synthesis of a sulfonated near-IR fluorophore, with mild deprotection conditions allowing product isolation without requiring chromatography, highlighting TFA's utility in synthesis and purification processes (Pauff & Miller, 2013).

Environmental Analysis

An extraction and analytical method for the routine analysis of low ppt levels of TFA in environmental waters has been developed. This method allows the quantitative recovery of TFA from various water sources, demonstrating the significance of TFA as a stable atmospheric breakdown product and its implications for environmental monitoring (Wujcik et al., 1998).

CO2 Sorption and Conversion

A sulfone-functionalized metal-organic framework (MOF) has been synthesized, showing a higher CO2 uptake capacity. The introduction of TFA during synthesis resulted in defect-containing MOFs with exposed metal centers, enhancing CO2 uptake and demonstrating good catalytic activity and recyclability in the cycloaddition of CO2 and epoxide. This illustrates the synergistic promotion of CO2 sorption and conversion facilitated by the design and functionalization of MOFs with TFA (Jiang et al., 2015).

properties

IUPAC Name

(1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRRENNKCXIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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